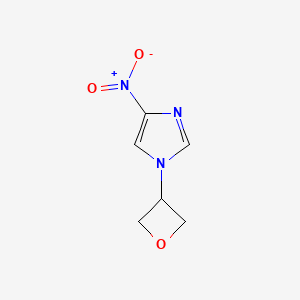

4-Nitro-1-(oxetan-3-yl)-1H-imidazole

Description

4-Nitro-1-(oxetan-3-yl)-1H-imidazole is a nitroimidazole derivative characterized by a nitro group at the 4-position of the imidazole ring and an oxetane substituent at the 1-position. The imidazole scaffold is a nitrogen-containing heterocycle with aromaticity and amphoteric properties, enabling diverse reactivity and biological interactions . The oxetane ring, a four-membered oxygen-containing cyclic ether, enhances metabolic stability and solubility compared to bulkier aromatic substituents, making this compound a promising candidate for pharmaceutical development.

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-nitro-1-(oxetan-3-yl)imidazole |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)6-1-8(4-7-6)5-2-12-3-5/h1,4-5H,2-3H2 |

InChI Key |

RPNVHWAIMLTTCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=C(N=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Aryl groups with electron-withdrawing substituents (e.g., -OCF₃, -Cl) in 1-aryl-4-nitroimidazoles enhance anti-trypanosomal activity, achieving efficacy at 25–100 mg/kg doses in murine models . The oxetane group in the target compound may improve solubility and blood-brain barrier penetration, critical for treating CNS-stage trypanosomiasis. Thiophene-containing derivatives () target fungal 14-α demethylase, indicating substituent-directed specificity toward agrochemical applications .

Physicochemical Properties: Oxetane’s smaller ring size (vs. Chloro-hydroxypropyl chains () introduce hydrophilicity but may increase metabolic susceptibility compared to oxetane’s rigid, stable ether linkage .

Synthetic Accessibility :

- 1-Aryl-4-nitroimidazoles are synthesized via SNAr reactions using NaH/TBAI in DMF , whereas oxetane introduction may require specialized reagents (e.g., oxetane-3-yl triflate) under milder conditions to preserve the nitro group.

Physicochemical and ADME Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.